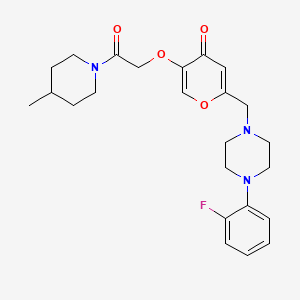![molecular formula C19H14ClFN2O4 B2421240 1-[(2-Chloro-4-fluorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione CAS No. 898419-22-2](/img/structure/B2421240.png)
1-[(2-Chloro-4-fluorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of similar compounds often involves reactions between precursors under specific conditions. For example, the compound N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine was synthesized by refluxing a mixture of 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide in ethanol solvent in the absence of a catalyst .Molecular Structure Analysis
The molecular structure of these compounds often involves various functional groups and heterocyclic rings. For instance, imidazole has a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied. For example, the protodeboronation of pinacol boronic esters is a reaction that has been used in the synthesis of related compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Compounds with similar structural motifs are often synthesized for their potential applications in medicinal chemistry, given their diverse biological activities. For instance, fluorinated pyrazoles are of considerable interest as building blocks due to their functional groups that allow further functionalization. Such compounds are synthesized for their potential use in developing new drugs with analgesic, antiinflammatory, and antipyretic activities, as well as platelet antiaggregating activity comparable to that of acetylsalicylic acid (Menozzi et al., 1992).
Antimicrobial and Anti-inflammatory Agents
Derivatives of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine, bearing an aryl sulfonate moiety, have been prepared and evaluated for their anti-bacterial and antifungal activities. Some selected compounds have also been screened for their anti-inflammatory activity, showcasing the therapeutic potential of such compounds (Kendre et al., 2015).
Catalyzed Synthesis for Environmental Benefit
The use of L-proline as a catalyst in the synthesis of complex heterocyclic ortho-quinones demonstrates the environmental advantages of employing certain chemical reactions. This includes short reaction times, excellent yield, easy work-up, and the absence of extraction and chromatographic purification steps, illustrating the shift towards more sustainable and green chemistry practices (Rajesh et al., 2011).
Anticancer Activity
Novel fluoro-substituted compounds, such as benzo[b]pyran derivatives, have been synthesized and shown to exhibit anti-lung cancer activity at low concentrations compared to reference drugs. This highlights the potential of fluorinated compounds in the development of new anticancer therapies (Hammam et al., 2005).
Fluorescent Compounds for Photophysical Studies
The development of novel fluorescent compounds, such as benzo[a]pyrano[2,3-c]phenazine derivatives, showcases the potential application of these compounds in photophysical studies and possibly in the development of new imaging agents or fluorescent markers (Saluja et al., 2014).
Wirkmechanismus
The mechanism of action of these compounds can vary widely depending on their structure and the target they interact with. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Zukünftige Richtungen
The future directions in the research and development of these compounds are vast. They are often used as building blocks in the development of new drugs . The derivatives of these compounds show a broad range of biological activities, making them promising candidates for the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O4/c20-15-9-13(21)2-1-12(15)11-22-5-6-23(19(25)18(22)24)14-3-4-16-17(10-14)27-8-7-26-16/h1-6,9-10H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLPLKJFAFQSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C=CN(C(=O)C3=O)CC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-4-fluorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


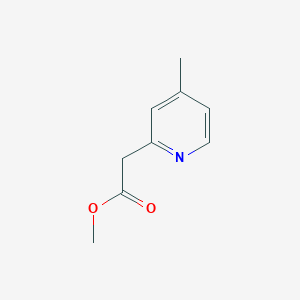

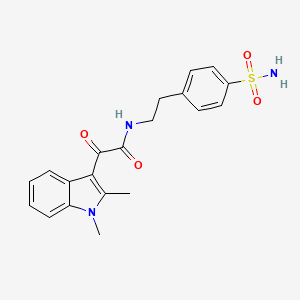
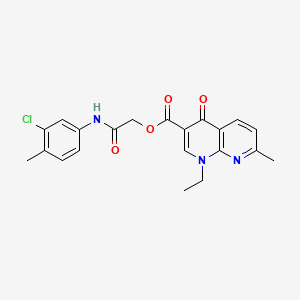
![(Z)-ethyl 1-(2-methoxyethyl)-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2421166.png)
![N-(4-(4-iodophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2421167.png)
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one](/img/structure/B2421169.png)
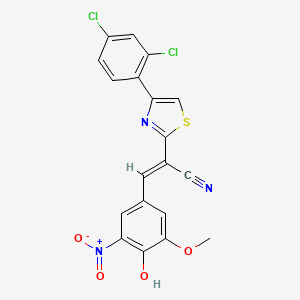
![6-Ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2421171.png)
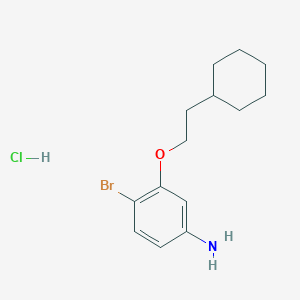
![N,N-dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2421175.png)
